1-(Furan-2-carbonyl)aziridine-2-carbonitrile
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Overview
Description
1-(Furan-2-carbonyl)aziridine-2-carbonitrile is a heterocyclic organic compound that features both a furan ring and an aziridine ring. The presence of these two rings makes it a unique and versatile molecule in organic chemistry. The furan ring is known for its aromatic properties, while the aziridine ring is a strained three-membered ring containing nitrogen, which imparts high reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-carbonyl)aziridine-2-carbonitrile typically involves the formation of the aziridine ring followed by the introduction of the furan-2-carbonyl group. One common method is the cyclization of a suitable precursor, such as a 2-bromoethylamine derivative, in the presence of a base like silver oxide.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as the use of high-purity reagents and controlled reaction conditions, would apply.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-carbonyl)aziridine-2-carbonitrile undergoes several types of chemical reactions, primarily due to the high strain energy of the aziridine ring and the reactivity of the furan ring. These reactions include:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted products.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Substitution Reactions: Both the furan and aziridine rings can participate in substitution reactions, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products: The major products formed from these reactions include various substituted aziridines, furan derivatives, and ring-opened products with functional groups such as amines, alcohols, and thiols .
Scientific Research Applications
1-(Furan-2-carbonyl)aziridine-2-carbonitrile has several applications in scientific research:
Mechanism of Action
1-(Furan-2-carbonyl)aziridine-2-carbonitrile can be compared with other aziridine and furan derivatives:
Aziridine-2-carboxylic acid derivatives: These compounds also feature the reactive aziridine ring but differ in their substituents, which can affect their reactivity and applications.
Furan derivatives: Compounds like furan-2-carboxylic acid and its derivatives share the furan ring but lack the aziridine ring, making them less reactive in nucleophilic ring-opening reactions.
Uniqueness: The combination of the furan and aziridine rings in this compound imparts unique reactivity and versatility, making it valuable in various fields of research and industry .
Comparison with Similar Compounds
- Aziridine-2-carboxylic acid
- Furan-2-carboxylic acid
- 2-Bromoethylamine derivatives
Properties
Molecular Formula |
C8H6N2O2 |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C8H6N2O2/c9-4-6-5-10(6)8(11)7-2-1-3-12-7/h1-3,6H,5H2 |
InChI Key |
HQKPDGYGWXVHJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1C(=O)C2=CC=CO2)C#N |
Origin of Product |
United States |
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